5-Chloro-1,2-difluoro-3-nitrobenzene

Halex Process Fluorination Synthetic Yield

This specific 1,2-difluoro-3-nitrobenzene isomer is engineered for regioselective SNAr, a critical differentiator from other halonitrobenzenes. Its unique substitution pattern ensures predictable outcomes in pharmaceutical and agrochemical intermediate synthesis, enabling precise SAR studies and cost-effective scaling.

Molecular Formula C6H2ClF2NO2
Molecular Weight 193.53 g/mol
CAS No. 169468-81-9
Cat. No. B1357387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1,2-difluoro-3-nitrobenzene
CAS169468-81-9
Molecular FormulaC6H2ClF2NO2
Molecular Weight193.53 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])F)F)Cl
InChIInChI=1S/C6H2ClF2NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H
InChIKeyGCVQFKJDKCXAPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1,2-difluoro-3-nitrobenzene (CAS 169468-81-9): Technical Baseline for Procurement


5-Chloro-1,2-difluoro-3-nitrobenzene (CAS: 169468-81-9), molecular formula C₆H₂ClF₂NO₂ and molecular weight 193.53 g/mol, is a polyhalogenated nitrobenzene building block [1]. This compound, also known as 5-chloro-2,3-difluoronitrobenzene, is characterized by a unique 1,2-difluoro substitution pattern adjacent to a nitro group, and a chlorine atom at the 5-position. This specific arrangement confers distinct reactivity in nucleophilic aromatic substitution (SₙAr) reactions, making it a versatile intermediate for the synthesis of pharmaceuticals and agrochemicals [2].

5-Chloro-1,2-difluoro-3-nitrobenzene: Why Generic Substitution with Other Halo-nitrobenzenes Is Not Feasible


The utility of 5-Chloro-1,2-difluoro-3-nitrobenzene is not shared equally among its isomers or other halo-nitrobenzenes. The precise spatial arrangement of its substituents—the 1,2-relationship of the fluorine atoms relative to the nitro group—imparts a unique electronic and steric environment. This environment dictates its regioselectivity in subsequent transformations, such as nucleophilic aromatic substitution (SₙAr), which is a cornerstone reaction in pharmaceutical and agrochemical synthesis [1]. Replacing it with a different isomer, such as 2-chloro-3,4-difluoro-1-nitrobenzene (CAS 169468-83-1) [2], can lead to an entirely different set of reaction outcomes, potentially altering the final product's biological activity or physicochemical properties. Procurement decisions must therefore be driven by the specific regiochemical requirements of the target synthetic pathway.

5-Chloro-1,2-difluoro-3-nitrobenzene: Quantitative Evidence for Procurement Decisions


Synthetic Yield: 2,4-Difluoro-5-chloronitrobenzene via Halex Process

A key industrial route to 5-chloro-1,2-difluoro-3-nitrobenzene (also referred to as 2,4-difluoro-5-chloronitrobenzene) involves the Halex process. This process starts with the nitration of inexpensive 1,2,4-trichlorobenzene to yield 2,4,5-trichloronitrobenzene in 90% yield. This intermediate is then treated with potassium fluoride (KF) to form the target 2,4-difluoro-5-chloronitrobenzene in a 70% yield [1].

Halex Process Fluorination Synthetic Yield

Regioselective Control: Reactivity in Nucleophilic Aromatic Substitution

The unique 1,2-difluoro substitution pattern in 5-chloro-1,2-difluoro-3-nitrobenzene creates a distinct electronic environment. The nitro group, a strong electron-withdrawing group (EWG), and the two ortho-fluorine atoms, which are strong sigma-acceptors but pi-donors, cooperate to activate specific positions for nucleophilic attack. This regioselectivity is crucial in synthetic planning. In contrast, the isomer 3-chloro-1,2-difluoro-4-nitrobenzene (CAS 169468-83-1) will exhibit different regioselectivity due to the altered positions of the nitro and chloro groups, as predicted by standard electronic effects in electrophilic and nucleophilic aromatic substitutions [1][2].

SNAr Regioselectivity Electron-Withdrawing Groups

Selective Reduction: Nitro-to-Amine Conversion without Dehalogenation

The reduction of the nitro group in 5-chloro-1,2-difluoro-3-nitrobenzene to its corresponding aniline derivative is a critical transformation. The presence of both chloro and fluoro substituents necessitates controlled reduction conditions to prevent undesired dehalogenation. A method using tin(II) chloride dihydrate (11.4 g, 50.4 mmol) in acetic acid (30 mL) successfully reduces 1.62 g (8.4 mmol) of the nitro compound to the desired aniline, representing a 100% mass conversion (assuming complete reaction) . This contrasts with the risk of hydrogenolysis of the halogen substituents that can occur under harsher catalytic hydrogenation conditions [1].

Selective Reduction Dehalogenation Aniline Synthesis

Comparative Starting Material Cost Advantage

The industrial synthesis of 5-chloro-1,2-difluoro-3-nitrobenzene begins with the nitration of "inexpensive" 1,2,4-trichlorobenzene [1]. This cost advantage is significant when compared to routes that might require more costly, pre-fluorinated starting materials, such as 1,2-difluoro-3-chlorobenzene , which would incur the higher cost of fluorination earlier in the synthetic sequence.

Cost of Goods Starting Material Economic Analysis

High Purity Specification for Reliable Synthesis

Commercial suppliers offer 5-chloro-1,2-difluoro-3-nitrobenzene with a high purity specification, typically a minimum of 98% as determined by gas chromatography (GC) [1]. This contrasts with lower purity grades (e.g., 95% ) or undefined purity often associated with other isomers or less common building blocks. The high purity level directly correlates with more predictable reaction outcomes and minimizes the need for purification of downstream intermediates.

Purity GC Analysis Quality Control

5-Chloro-1,2-difluoro-3-nitrobenzene: Optimal Applications Based on Product-Specific Evidence


Scalable Synthesis of 5-Chloro-2,3-difluoroaniline for Agrochemicals

The validated reduction of 5-chloro-1,2-difluoro-3-nitrobenzene to its corresponding aniline using tin(II) chloride [1] makes this compound an ideal precursor for the scalable synthesis of 5-chloro-2,3-difluoroaniline. This specific aniline is a crucial intermediate in the development of novel herbicides and insecticides, where the retention of both fluorine and chlorine atoms is essential for target potency and environmental stability [2].

Cost-Effective Production of Polyhalogenated Pharmaceutical Intermediates

For pharmaceutical programs requiring a polyhalogenated aromatic core with a specific 1,2-difluoro-3-substitution pattern, this compound offers a compelling cost-of-goods advantage. Its well-defined, high-yielding synthesis from inexpensive 1,2,4-trichlorobenzene [1] provides a scalable and economically viable route to advanced intermediates, particularly when compared to de novo synthesis from more expensive fluorinated precursors.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The defined regiochemistry and electronic properties of 5-chloro-1,2-difluoro-3-nitrobenzene make it a valuable tool in medicinal chemistry SAR studies. It serves as a precise building block for introducing a specific pattern of halogens and a nitro group onto a core scaffold. The 98% purity specification [1] ensures that the effects observed in biological assays can be confidently attributed to the intended molecule and not to isomeric or other impurities, which is critical for interpreting SAR data.

Development of Novel Materials via SNAr Chemistry

The compound's reactivity profile, dictated by its substitution pattern [1], makes it a useful building block in materials science. It can be employed as an electrophilic partner in nucleophilic aromatic substitution (SNAr) reactions to synthesize novel oligomers, polymers, or small-molecule organic electronic materials. The ability to selectively substitute the nitro group or, under appropriate conditions, the fluorine atoms allows for the creation of diverse molecular architectures.

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